molecular formula C13H11F2NO3S B13636897 Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate

Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B13636897
M. Wt: 299.29 g/mol
InChI Key: ZMTQBYCTQAGGFC-UHFFFAOYSA-N
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Description

Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylate ester group. The presence of the difluorophenoxy group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 3,4-difluorophenol with ethyl 2-bromoacetate to form ethyl 2-(3,4-difluorophenoxy)acetate. This intermediate is then reacted with thioamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenoxy group, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is unique due to the presence of both the thiazole ring and the difluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F2NO3S

Molecular Weight

299.29 g/mol

IUPAC Name

ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H11F2NO3S/c1-2-18-13(17)11-7-20-12(16-11)6-19-8-3-4-9(14)10(15)5-8/h3-5,7H,2,6H2,1H3

InChI Key

ZMTQBYCTQAGGFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)COC2=CC(=C(C=C2)F)F

Origin of Product

United States

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